2-Furylacetone
Overview
Description
2-Furylacetone, also known as 1-(furan-2-yl)propan-2-one, is an organic compound with the molecular formula C7H8O2. It is a clear, colorless to yellow liquid with a distinct odor. This compound is notable for its presence in the essential oils of various plants such as ginger, nutmeg, and clove . It is widely used in the synthesis of furan derivatives and has applications in fragrance formulations .
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
2-Furylacetone, also referred to as 2-Furyl-3-acetone or 2-Furyl-3-ethanone , has been found to interact with two primary targets: cyclooxygenase-2 (COX-2) and acetylcholinesterase . COX-2 is an enzyme involved in the production of pro-inflammatory mediators, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
This compound exhibits inhibitory effects on both COX-2 and acetylcholinesterase . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects . On the other hand, by inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to elevated levels of this neurotransmitter in the brain .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory mediators . The inhibition of acetylcholinesterase affects the cholinergic signaling pathway , resulting in increased acetylcholine levels and potentially improved cognitive function .
Pharmacokinetics
Its solubility in alcohol and triacetin suggests that it may be well-absorbed in the body. Its LogP value of 0.60 indicates a balance between lipophilicity and hydrophilicity, which could influence its distribution, metabolism, and excretion
Result of Action
The inhibition of COX-2 by this compound can lead to anti-inflammatory effects, potentially making it useful in the treatment of inflammatory conditions . Its inhibition of acetylcholinesterase can lead to increased acetylcholine levels in the brain, which may improve cognitive function . These effects suggest potential therapeutic applications for this compound in treating neurological disorders such as Alzheimer’s and Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
2-Furylacetone plays a crucial role in various biochemical reactions. It has been investigated for its potential as an anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal agent . The compound interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and acetylcholinesterase. The inhibitory effects of this compound on COX-2, an enzyme involved in the production of pro-inflammatory mediators, have been demonstrated . Additionally, it inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to elevated levels of acetylcholine in the brain and potential improvements in cognitive function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have anti-inflammatory and anti-tumor effects, which are mediated through its interactions with COX-2 and other biomolecules . Additionally, this compound’s inhibition of acetylcholinesterase can lead to increased acetylcholine levels, which may enhance cognitive function and impact neuronal signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and enzymes. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . The compound also inhibits acetylcholinesterase, leading to elevated acetylcholine levels in the brain, which can improve cognitive function and potentially provide therapeutic benefits for neurological disorders such as Alzheimer’s and Parkinson’s disease . These interactions highlight the compound’s potential as a therapeutic agent in various medical conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may impact its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential therapeutic benefits, as well as any adverse effects that may arise from prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can provide therapeutic benefits, such as anti-inflammatory and cognitive-enhancing effects . High doses of this compound may lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, which are catalyzed by enzymes such as cytochrome P450 . Phase II reactions involve conjugation with endogenous molecules, increasing the compound’s hydrophilicity and facilitating its excretion from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound’s solubility in alcohol and oils allows it to be efficiently transported across cell membranes and distributed within different tissues . Additionally, this compound’s interactions with specific transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, can impact its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
2-Furylacetone can be synthesized through several methods:
From 2-Furanone and Alkali Metal Ethanol: This method involves the reaction of 2-furanone with alkali metal ethanol under reflux conditions.
From Furan and Ethanol: Another common method involves heating furan and ethanol in the presence of an acid catalyst.
Industrial production methods typically involve these synthetic routes, ensuring high purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
2-Furylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of furan derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furylacetone has garnered significant attention in scientific research due to its diverse applications:
Comparison with Similar Compounds
2-Furylacetone can be compared with other similar compounds such as:
Furfuryl Methyl Ketone: Similar in structure but differs in its reactivity and applications.
2-Furyl-3-acetone: Another furan derivative with distinct properties and uses.
The uniqueness of this compound lies in its diverse applications across various fields and its distinct chemical properties that make it suitable for multiple reactions and formulations.
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJTGSBENZIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064535 | |
Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Liquid; Aroma suggestive of raddish | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
179.00 to 180.00 °C. @ 760.00 mm Hg | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, triacetin, Soluble (in ethanol) | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.074-1.080 | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6975-60-6 | |
Record name | 1-(2-Furyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21607 | |
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Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furylacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FURFURYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI59VJ54CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research papers regarding 2-furylacetone derivatives?
A1: The research describes a two-step synthesis of this compound derivatives. First, 4-pyrones react with dimethyloxosulfonium methylide to form homo-4-pyrone intermediates. Critically, the researchers discovered that using a dimethyl sulfoxide hexamethylphosphoric triamide medium instead of neat dimethyl sulfoxide improved this step. [] These homo-4-pyrones are then treated with a strong acid at room temperature. This acid-catalyzed rearrangement yields the desired this compound derivatives, along with side products like hydrated triketones or naphtho[2,1-b]furan derivatives, depending on the specific starting materials and reaction conditions. [, ]
Q2: Are there any details about the reaction mechanism for the conversion of homo-4-pyrones to this compound derivatives?
A2: Unfortunately, the provided abstracts do not delve into the specific mechanistic details of the acid-catalyzed rearrangement. [, ] Further investigation into the full text of the publications would be necessary to uncover any proposed mechanisms or supporting experimental evidence.
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